N-Boc-3,4-difluoro-L-phenylalanine DCHA
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Overview
Description
N-Boc-3,4-difluoro-L-phenylalanine DCHA is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3,4-difluoro-L-phenylalanine DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of 3,4-difluoro-L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3,4-difluoro-L-phenylalanine DCHA undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: The removal of the Boc group yields 3,4-difluoro-L-phenylalanine.
Scientific Research Applications
N-Boc-3,4-difluoro-L-phenylalanine DCHA has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in the development of fluorinated analogs for studying protein-ligand interactions.
Medicinal Chemistry: The compound is utilized in the design of novel pharmaceuticals, including enzyme inhibitors and receptor antagonists, due to its ability to enhance the metabolic stability and bioavailability of drugs.
Biological Studies: Researchers use this compound to investigate the effects of fluorine substitution on the biological activity of phenylalanine-containing peptides and proteins.
Mechanism of Action
The mechanism of action of N-Boc-3,4-difluoro-L-phenylalanine DCHA involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic properties of the phenyl ring. This can lead to improved pharmacokinetic properties and increased potency of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3,5-difluoro-L-phenylalanine: Similar to N-Boc-3,4-difluoro-L-phenylalanine DCHA but with fluorine atoms at the 3 and 5 positions.
N-Boc-4,4-difluoro-L-proline: A fluorinated proline derivative used in peptide synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms, which can significantly influence the compound’s chemical and biological properties. This positioning can lead to distinct interactions with biological targets compared to other fluorinated phenylalanine derivatives .
Properties
Molecular Formula |
C26H40F2N2O4 |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
InChI Key |
CDXJPBYGJBVRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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